molecular formula C15H15IO B8798090 1-Iodo-3-(phenethoxymethyl)benzene

1-Iodo-3-(phenethoxymethyl)benzene

Cat. No. B8798090
M. Wt: 338.18 g/mol
InChI Key: XYNVUOUMFNKCQO-UHFFFAOYSA-N
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Patent
US08445684B2

Procedure details

Into a 100 mL round-bottom flask was placed under N2 a solution of 2-phenylethanol (110 mg, 0.90 mmol) in tetrahydrofuran (10 mL). Sodium hydride (26 mg, 1.08 mmol, 1.2 equiv.) was added with ice cooling. The mixture was stirred for 2 h at 25° C., then 3-iodobenzyl bromide (320 mg, 1.08 mmol, 1.2 equiv.) and n-Bu4NBr (30 mg, 0.09 mmol, 0.10 equiv.) were added. The resulting solution was stirred for 20 h at 25° C. The reaction progress was monitored by TLC (SiO2, EtOAc/petroleum ether 1:5). The reaction was quenched by the addition of saturated aqueous NH4Cl solution. The resulting solution was extracted with EtOAc, and the organic layers were combined, dried over Na2SO4, and concentrated under vacuum. The residue was chromatographed on silica gel with EtOAc/petroleum ether 1:20 to obtain 300 mg (99%) of 1-iodo-3-(phenethoxymethyl)benzene as a yellow oil.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Three
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[I:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]Br>O1CCCC1.[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]>[I:12][C:13]1[CH:20]=[CH:19][CH:18]=[C:15]([CH2:16][O:9][CH2:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:14]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
320 mg
Type
reactant
Smiles
IC=1C=C(CBr)C=CC1
Name
Quantity
30 mg
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
Step Four
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round-bottom flask was placed under N2
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 20 h at 25° C
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with EtOAc/petroleum ether 1:20

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC(=CC=C1)COCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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